molecular formula C7H14N2 B6236608 [4-(dimethylamino)but-2-yn-1-yl](methyl)amine CAS No. 75858-50-3

[4-(dimethylamino)but-2-yn-1-yl](methyl)amine

Cat. No. B6236608
CAS RN: 75858-50-3
M. Wt: 126.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)but-2-yn-1-yl](methyl)amine, also known as DMABA, is an important organic compound that has a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as an intermediate in reactions, and as a biochemical and physiological agent.

Scientific Research Applications

[4-(dimethylamino)but-2-yn-1-yl](methyl)amine has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as an intermediate in reactions, and as a biochemical and physiological agent. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of pesticides and herbicides. [4-(dimethylamino)but-2-yn-1-yl](methyl)amine has also been used as a reagent for the detection of certain compounds in biological samples, such as proteins and metabolites.

Mechanism of Action

The mechanism of action of [4-(dimethylamino)but-2-yn-1-yl](methyl)amine is not well understood. However, it is believed that the compound acts as a proton donor, and can interact with other compounds to form adducts. It is also believed that the compound can act as a substrate for certain enzymes, and can be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(dimethylamino)but-2-yn-1-yl](methyl)amine are not well understood. However, it has been shown to have some effects on the body, such as the inhibition of certain enzymes, the stimulation of certain hormones, and the modulation of certain metabolic pathways. It has also been shown to have some effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using [4-(dimethylamino)but-2-yn-1-yl](methyl)amine in laboratory experiments is its versatility. It can be used as a catalyst, as an intermediate in reactions, and as a biochemical and physiological agent. It is also relatively inexpensive and can be easily synthesized. The main limitation of using [4-(dimethylamino)but-2-yn-1-yl](methyl)amine in laboratory experiments is that its mechanism of action is not well understood, and the effects of the compound on the body are not fully understood.

Future Directions

There are a number of potential future directions for the use of [4-(dimethylamino)but-2-yn-1-yl](methyl)amine in scientific research. These include further research into its biochemical and physiological effects, the development of new methods for its synthesis, and the development of new applications for the compound. Additionally, further research could be done into the mechanism of action of [4-(dimethylamino)but-2-yn-1-yl](methyl)amine, and into its potential therapeutic applications. Finally, further research could be done into the safety and toxicity of [4-(dimethylamino)but-2-yn-1-yl](methyl)amine, and into the potential for its use as a food additive or drug.

Synthesis Methods

[4-(dimethylamino)but-2-yn-1-yl](methyl)amine can be synthesized through a variety of methods, including the reaction of dimethylamine and acetylene in the presence of a catalyst. Other methods include the reaction of dimethylamine and ethylenediamine in the presence of a catalyst, and the reaction of dimethylamine and 1,3-butadiene in the presence of a catalyst. The reaction of dimethylamine and acetylene is the most common method of synthesizing [4-(dimethylamino)but-2-yn-1-yl](methyl)amine, as it is the most efficient and cost-effective method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(dimethylamino)but-2-yn-1-yl](methyl)amine' involves the reaction of 4-dimethylaminobutyne-2 with methylamine.", "Starting Materials": [ "4-dimethylaminobutyne-2", "Methylamine" ], "Reaction": [ "Step 1: 4-dimethylaminobutyne-2 is dissolved in anhydrous ether.", "Step 2: Methylamine is added dropwise to the solution.", "Step 3: The reaction mixture is stirred at room temperature for several hours.", "Step 4: The solvent is removed under reduced pressure.", "Step 5: The resulting product is purified by column chromatography to obtain '[4-(dimethylamino)but-2-yn-1-yl](methyl)amine'." ] }

CAS RN

75858-50-3

Product Name

[4-(dimethylamino)but-2-yn-1-yl](methyl)amine

Molecular Formula

C7H14N2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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